molecular formula C14H17NO4 B7469277 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde

Cat. No.: B7469277
M. Wt: 263.29 g/mol
InChI Key: PRUNWRCOOOEQOR-UHFFFAOYSA-N
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Description

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde is an organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol It is characterized by the presence of a methoxy group, a pyrrolidinyl group, and an aldehyde functional group attached to a benzene ring

Properties

IUPAC Name

4-methoxy-3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-12-5-4-11(9-16)8-13(12)19-10-14(17)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUNWRCOOOEQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and an appropriate oxidizing agent. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-methoxybenzaldehyde is reacted with pyrrolidine in the presence of a palladium catalyst and a base . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group is known to enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of certain enzymes or receptors. This interaction can result in various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research in medicinal chemistry and drug development .

Biological Activity

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde is an organic compound with significant potential in various biological applications. Its structure consists of a benzaldehyde core with a methoxy group and a pyrrolidinyl ethoxy substituent, which may contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C14H17NO4C_{14}H_{17}NO_4 with a molecular weight of approximately 263.3 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic applications and biological interactions.

PropertyValue
CAS Number1016845-36-5
Molecular FormulaC14H17NO4
Molecular Weight263.3 g/mol
Purity≥95%

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Formation of Pyrrolidinyl Ethoxy Intermediate : This is achieved by reacting pyrrolidine with an ethoxy compound under controlled conditions.
  • Coupling Reaction : The intermediate is coupled with a methoxy-substituted benzaldehyde derivative, often using catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the pyrrolidine ring is thought to enhance interaction with microbial targets, potentially inhibiting growth or causing cell death. For instance, studies have shown that structurally related compounds exhibit significant antibacterial effects against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism may involve modulation of inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response .

Case Studies

  • Antimicrobial Activity : A study explored the efficacy of various benzaldehyde derivatives against bacterial strains. Results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency, suggesting that this compound could exhibit similar properties .
  • Cancer Research : Another investigation assessed the potential of related compounds in inhibiting pancreatic cancer cell lines. The findings highlighted the importance of structural components in enhancing cytotoxicity against cancer cells .

The biological activity of this compound likely involves its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammatory processes.
  • Receptor Modulation : It could also bind to receptors involved in signaling pathways, altering cellular responses.

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